2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine
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Overview
Description
2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine is a heterocyclic compound that features a unique structure combining a pyrimidine ring with a cyclopenta[d]pyrimidine moiety
Mechanism of Action
Target of Action
The primary target of 4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is often dysregulated in cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase . The compound’s interaction with CDK2 can lead to changes in the cell cycle, potentially leading to cell death .
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, which can lead to apoptosis, or programmed cell death . This can have downstream effects on cell proliferation and growth, particularly in cancer cells where the cell cycle is often dysregulated .
Result of Action
The compound has shown promising results in inhibiting the growth of various cancer cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cancer cells . It also induces apoptosis within these cells , leading to a decrease in their proliferation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules or drugs can influence the compound’s efficacy through potential drug-drug interactions. It’s also worth noting that the compound’s action can be influenced by the specific characteristics of the target cells, such as their metabolic state, the presence of specific receptors, and their proliferation rate.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with cyclopentanone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: Further cyclization can occur under specific conditions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced derivatives with hydrogenated functionalities.
Scientific Research Applications
2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(4-pyridinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- 4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine
Uniqueness
2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyrimidine is unique due to its combination of a pyrimidine ring with a cyclopenta[d]pyrimidine moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.
Properties
IUPAC Name |
4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-9-7-3-1-4-8(7)15-11(16-9)10-13-5-2-6-14-10/h2,5-6H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUMTHOBYXNNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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